1,4-Dimethoxy-2,5-dimethylbenzene
Overview
Description
1,4-Dimethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and two methyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,5-dimethylbenzene can be synthesized through the methylation of hydroquinone using dimethyl sulfate and an alkali. The reaction typically involves the following steps:
- Dissolve hydroquinone in a suitable solvent such as acetone.
- Add dimethyl sulfate to the solution.
- Introduce an alkali, such as sodium hydroxide, to facilitate the methylation reaction.
- The reaction mixture is then heated under reflux conditions to complete the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of perfumes, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the additional methyl groups at the 2,5 positions.
1,2-Dimethoxybenzene: Has methoxy groups at the 1,2 positions instead of 1,4.
1,3-Dimethoxybenzene: Has methoxy groups at the 1,3 positions instead of 1,4.
Uniqueness
1,4-Dimethoxy-2,5-dimethylbenzene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1,4-dimethoxy-2,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGBLIBQSOQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304959 | |
Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-32-0 | |
Record name | NSC168507 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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